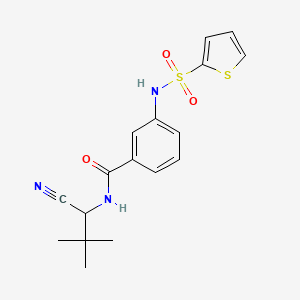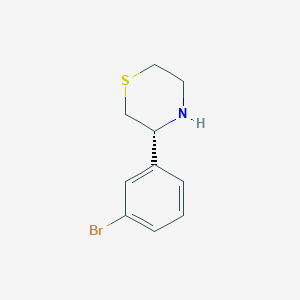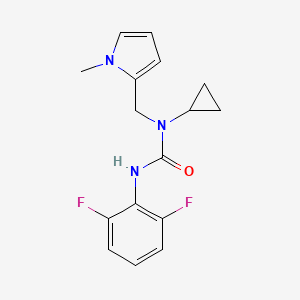![molecular formula C7H3ClN2O2S B2499717 Acide 2-chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylique CAS No. 1785446-73-2](/img/structure/B2499717.png)
Acide 2-chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a thiazole ring fused to a pyridine ringThe presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
Target of Action
Thiazolo[5,4-b]pyridine derivatives have been reported to exhibit strong inhibitory activity against phosphoinositide 3-kinases (pi3ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
Thiazolo[5,4-b]pyridine compounds have been shown to inhibit pi3ks . This inhibition could be due to the compound binding to the kinase, thereby preventing it from phosphorylating its substrates and disrupting the downstream signaling pathways .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid are likely related to the PI3K/AKT/mTOR pathway, given the reported PI3K inhibitory activity of thiazolo[5,4-b]pyridine derivatives . This pathway is crucial for many cellular processes, including growth, proliferation, and survival. Inhibition of PI3K can disrupt these processes, potentially leading to cell cycle arrest or apoptosis .
Result of Action
Given the reported pi3k inhibitory activity of thiazolo[5,4-b]pyridine derivatives , it is plausible that this compound could induce cell cycle arrest or apoptosis in cells with overactive PI3K signaling.
Analyse Biochimique
Biochemical Properties
In biochemical reactions, 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid interacts with enzymes such as PI3K . The structure-activity relationships study showed that the pyridyl attached to thiazolo[5,4-b]pyridine was a key structural unit for PI3Kα inhibitory potency .
Cellular Effects
The effects of 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid on cells are significant. It influences cell function by impacting cell signaling pathways, specifically the PI3K pathway . This can lead to changes in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid exerts its effects through binding interactions with biomolecules, specifically PI3K . It acts as an inhibitor of PI3K, leading to changes in gene expression.
Metabolic Pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-aminothiazole with a suitable pyridine derivative under specific conditions. The reaction often requires the use of catalysts such as zinc chloride (ZnCl2) and solvents like ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes steps such as halogenation, cyclization, and purification to achieve the desired product in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Zinc chloride (ZnCl2), palladium catalysts for coupling reactions.
Solvents: Ethanol, acetonitrile, and dichloromethane.
Major Products: The major products formed from these reactions include substituted thiazolo[5,4-b]pyridine derivatives, which can exhibit diverse biological activities .
Comparaison Avec Des Composés Similaires
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the thiazole ring fusion.
Pyrano[2,3-d]thiazoles: These compounds have a pyran ring fused to the thiazole ring, offering different biological activities.
Indole Derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar applications.
Uniqueness: 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid is unique due to its specific fusion of the thiazole and pyridine rings, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold for drug development and other applications .
Propriétés
IUPAC Name |
2-chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-7-10-4-1-3(6(11)12)2-9-5(4)13-7/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUQYJCNEOQXGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2499636.png)

![N-[(4-methoxyphenyl)methyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2499639.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2499640.png)

![4-allyl-N-(sec-butyl)-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499643.png)
![tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate](/img/structure/B2499647.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499648.png)



![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2499655.png)

